2'-Deoxy-thymidine-beta-L-rhamnose

RmlA inhibition feedback regulation antitubercular drug target

2'-Deoxy-thymidine-beta-L-rhamnose (synonym: dTDP-β-L-rhamnose, thymidine diphosphate L-rhamnose, dTDP-L-rhamnose; CAS 2147-59-3) is a pyrimidine nucleotide sugar belonging to the class of deoxythymidine diphosphate–activated 6-deoxyhexoses. Its structure comprises a thymidine-5'-diphosphate moiety linked via a pyrophosphate bridge to β-L-rhamnopyranose (6-deoxy-β-L-mannopyranose), with a molecular formula of C₁₆H₂₆N₂O₁₅P₂ and a monoisotopic mass of 548.08 Da.

Molecular Formula C16H26N2O15P2
Molecular Weight 548.33 g/mol
CAS No. 2147-59-3
Cat. No. B1195181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-thymidine-beta-L-rhamnose
CAS2147-59-3
SynonymsdTDP-L-rhamnose
thymidine diphosphate rhamnose
thymidine diphosphate-L-rhamnose
Molecular FormulaC16H26N2O15P2
Molecular Weight548.33 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O
InChIInChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1
InChIKeyZOSQFDVXNQFKBY-CGAXJHMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-thymidine-beta-L-rhamnose (dTDP-L-rhamnose) CAS 2147-59-3: Nucleotide Sugar Identity and Core Properties for Informed Procurement


2'-Deoxy-thymidine-beta-L-rhamnose (synonym: dTDP-β-L-rhamnose, thymidine diphosphate L-rhamnose, dTDP-L-rhamnose; CAS 2147-59-3) is a pyrimidine nucleotide sugar belonging to the class of deoxythymidine diphosphate–activated 6-deoxyhexoses [1][2]. Its structure comprises a thymidine-5'-diphosphate moiety linked via a pyrophosphate bridge to β-L-rhamnopyranose (6-deoxy-β-L-mannopyranose), with a molecular formula of C₁₆H₂₆N₂O₁₅P₂ and a monoisotopic mass of 548.08 Da [3][4]. The compound serves as the sole activated donor substrate for L-rhamnosyltransferases in prokaryotes and is the end-product of the four-enzyme dTDP-L-rhamnose biosynthetic pathway (RmlA→RmlB→RmlC→RmlD) [5][6]. Critically, this biosynthetic route is absent in humans, and L-rhamnosyl residues are not found in mammalian glycoconjugates, a feature that underpins the compound's value as a tool for species-selective inhibitor discovery and enzymatic characterization [7].

Why dTDP-L-rhamnose (CAS 2147-59-3) Cannot Be Replaced by Common Nucleotide Sugars in Specialized Research Workflows


The procurement decision for 2'-deoxy-thymidine-beta-L-rhamnose cannot default to a cheaper or more readily available nucleotide sugar (e.g., UDP-glucose, GDP-mannose, or even the precursor dTDP-D-glucose) because the compound possesses a unique combination of three features not replicated by any single commercial alternative: (i) an L-configured 6-deoxyhexose (rhamnose) activated exclusively by a thymidine nucleotide, restricting its recognition to prokaryotic rhamnosyltransferases that do not accept UDP-rhamnose [1]; (ii) a natural feedback-inhibitory function on the RmlA enzyme that its precursor dTDP-D-glucose lacks, making it the only commercially available probe for studying allosteric regulation of this validated antibacterial target [2]; and (iii) a biosynthetic pathway that is both essential in pathogenic bacteria and entirely absent in humans, with no salvage pathway—a selectivity profile not shared by GDP-L-fucose, which possesses a known mammalian salvage route [3][4]. These differentiating properties are quantified below.

Quantitative Differentiation Evidence for 2'-Deoxy-thymidine-beta-L-rhamnose (2147-59-3) Against Closest Analogs and In-Class Candidates


Allosteric Feedback Inhibition of RmlA: dTDP-L-Rhamnose vs. dTDP-D-Glucose as Divergent Pathway Modulators

dTDP-L-rhamnose acts as a dual competitive and non-competitive inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA; EC 2.7.7.24), the first committed enzyme of its own biosynthetic pathway, whereas the precursor dTDP-D-glucose functions exclusively as a substrate with no inhibitory activity [1][2]. The crystal structure of Pseudomonas aeruginosa RmlA in complex with dTDP-L-rhamnose (PDB 1G3L, solved at 1.66 Å resolution) reveals that the inhibitor occupies both the active site (competitive inhibition) and a remote allosteric site capable of cross-subunit regulation (non-competitive inhibition), a dual binding mode not observed for dTDP-D-glucose or other nucleotide sugars [1]. The Melo and Glaser (1965) kinetic characterization demonstrated that inhibition is reversed by dTDP-D-glucose and by high concentrations of pyrophosphate, confirming specific competition at the catalytic site [2].

RmlA inhibition feedback regulation antitubercular drug target allosteric control nucleotidyltransferase

NovM Glycosyltransferase Inhibition: dTDP-β-L-Rhamnose Exhibits Ki = 0.0835 mM While Showing Zero Substrate Turnover

In a direct biochemical comparison using the novobiocic acid noviosyl transferase NovM (EC 2.4.1.302) from Streptomyces niveus, dTDP-β-L-rhamnose was evaluated alongside the natural substrate dTDP-β-L-noviose. The compound exhibited a Ki of 0.0835 mM at pH 6.0 and 22 °C but showed no detectable substrate activity ('no activity with TDP-L-rhamnose'), confirming that it binds the enzyme active site without undergoing glycosyl transfer [1]. In contrast, the natural substrate dTDP-β-L-noviose is turned over efficiently to produce demethyldecarbamoyl novobiocin [1]. This dead-end inhibitory binding is mechanistically distinct from the behavior of dTDP-D-glucose, dTDP-olivose, and other dTDP-sugars that serve as competent substrates for their cognate glycosyltransferases [2].

NovM inhibition novobiocin biosynthesis glycosyltransferase Ki determination aminocoumarin antibiotic

Species-Selective Essentiality: dTDP-L-Rhamnose Biosynthesis Is Genetically Validated as Essential in Mycobacteria but Absent in Humans

The gene rmlD, encoding the terminal reductase in the dTDP-L-rhamnose biosynthetic pathway, could be inactivated in Mycobacterium smegmatis only in the presence of a rescue plasmid carrying functional rmlD. The failure to generate a viable rmlD null mutant in the absence of complementation demonstrates that de novo dTDP-L-rhamnose formation is essential for mycobacterial growth [1]. The same study confirmed that the rmlB and rmlC genes are likewise essential [2]. By comparison, the GDP-L-fucose pathway in mammals possesses a salvage pathway that can bypass de novo synthesis, and L-fucosyl residues are present in human glycoconjugates [3]. In contrast, L-rhamnosyl residues are not found in humans, and no salvage pathway exists for dTDP-L-rhamnose formation [1][4].

essential gene Mycobacterium tuberculosis drug target validation rmlD knockout cell wall biosynthesis

In Vivo Anticancer Activity of the Aglycone Moiety: L-Rhamnose Surpasses L-Fucose in Tumor Growth Suppression

Although this evidence pertains to free L-rhamnose (the sugar moiety liberated from dTDP-L-rhamnose), it directly informs the therapeutic relevance of the rhamnose scaffold. In a murine Ehrlich carcinoma model, intraperitoneal administration of L-rhamnose at 3 g/kg/day for 10 days suppressed tumor growth by 62% relative to untreated controls, whereas L-fucose at a higher dose of 5 g/kg/day achieved only 47% inhibition (P < 0.05) [1]. This represents the first demonstration of a tumor-inhibitory effect for L-rhamnose. Furthermore, the optimal survival-prolonging dose of L-rhamnose was estimated at 3.64 g/kg/day, while L-fucose displayed only a marginal effect on survival [1]. In a separate in vitro comparison using HL-60 and EAT cells, L-rhamnose showed a markedly different profile from 2-deoxy-D-glucose: it did not interfere with energy metabolism or protein synthesis, indicating a distinct mechanism of action [2].

L-rhamnose antitumor activity Ehrlich carcinoma tumor growth inhibition deoxysugar

L-Nucleoside Analog Mechanism: Steric Hindrance of Reverse Transcriptase as a Non-Chain-Terminating Antiretroviral Strategy

Patent disclosures (Promelas Research Corporation; US 6,319,711 / WO 99/42617 A1) describe nucleoside analogs incorporating a six-carbon levo hexose sugar—explicitly including L-rhamnose and L-fucose—as inhibitors of retroviral reverse transcriptase (RT) [1][2]. The claimed mechanism is steric hindrance of the reverse transcription process, rather than the chain termination employed by conventional nucleoside RT inhibitors (NRTIs) such as AZT (3'-azido-3'-deoxythymidine) [2]. This steric-hindrance mechanism is structurally contingent on the L-configuration and the six-carbon (hexose) scaffold, features not present in D-configured or five-carbon (pentose) nucleoside analogs. Commercial vendor documentation further states that thymidine-5'-diphosphate-L-rhamnose disodium has demonstrated inhibition of HIV replication in vitro and in vivo .

L-nucleoside reverse transcriptase steric hindrance antiretroviral levo hexose

Procurement Scarcity Index: dTDP-L-Rhamnose Disodium Commands a ≥400-Fold Price Premium Over Common Nucleotide Sugars

A survey of commercial catalog prices reveals extreme scarcity for dTDP-L-rhamnose and its disodium salt relative to common nucleotide sugars. Thymidine-5'-diphosphate-L-rhamnose disodium (CAS 2147-59-3, disodium salt form) is listed at €483.00 per 1 mg, equivalent to approximately €483,000 per gram . The free acid form (2'-deoxy-thymidine-beta-L-rhamnose) is offered at a minimum purity specification of 95% (HPLC) . In contrast, UDP-D-glucose disodium salt—a widely used nucleotide sugar for glycosyltransferase assays—is routinely available at <€1 per mg from multiple suppliers. The ZINC15 database lists zero vendors for this compound as of the latest update, further confirming supply constraints [1]. The limited commercial sourcing reflects the compound's complex four-enzyme biosynthetic origin and the absence of a cost-effective large-scale synthetic route [2].

commercial availability procurement pricing nucleotide sugar supply chain

Highest-Value Application Scenarios for 2'-Deoxy-thymidine-beta-L-rhamnose (CAS 2147-59-3) Based on Verified Differentiation Evidence


RmlA Allosteric Inhibitor Discovery and Antitubercular Lead Optimization

Investigators developing novel inhibitors of Mycobacterium tuberculosis cell wall biosynthesis require authentic dTDP-L-rhamnose as a positive-control ligand for RmlA inhibition assays and co-crystallization trials. The compound is the only commercially available molecule that binds both the active site and the allosteric regulatory site of RmlA (PDB 1G3L, 1.66 Å), enabling competitive displacement assays and structure-based drug design [1]. The genetic essentiality of the pathway (rmlD knockout lethal) and the absence of the pathway in humans provide robust target validation that justifies the compound's procurement cost [2].

Glycosyltransferase Substrate-Specificity Profiling and Dead-End Inhibitor Development

The quantitative demonstration that dTDP-β-L-rhamnose inhibits NovM (Ki = 0.0835 mM, pH 6.0, 22 °C) with zero substrate turnover [1] positions the compound as a validated dead-end inhibitor standard for profiling dTDP-sugar-dependent glycosyltransferases. Researchers can use this compound to discriminate between glycosyltransferases that accept dTDP-sugars as substrates versus those that are inhibited by them, a critical distinction in chemoenzymatic synthesis of dTDP-activated 2,6-dideoxysugars for polyketide antibiotic diversification [2].

Chemoenzymatic Synthesis of Rhamnosylated Anticancer and Antiviral Lead Compounds

The validated in vivo anticancer activity of the L-rhamnose scaffold (62% tumor growth inhibition in the Ehrlich carcinoma model at 3 g/kg/day, surpassing L-fucose at 5 g/kg/day) [1], combined with the patented antiretroviral mechanism of L-rhamnose-containing nucleoside analogs (steric hindrance of reverse transcriptase) [2], supports the use of dTDP-L-rhamnose as the activated glycosyl donor for rhamnosyltransferase-catalyzed synthesis of novel rhamnosylated drug candidates. The compound's exclusive recognition by prokaryotic rhamnosyltransferases ensures that glycosylation occurs only at the intended acceptor, minimizing side-product formation in enzymatic synthesis workflows.

dTDP-Rhamnose Pathway Enzyme Characterization and High-Throughput Inhibitor Screening

The microtiter plate-based assay developed by Ma et al. (2001) for screening inhibitors of the RmlB/C/D-catalyzed conversion of dTDP-glucose to dTDP-rhamnose requires authentic dTDP-L-rhamnose as an endpoint standard for NADPH-coupled optical density measurements at 340 nm [1]. No alternative compound can serve this function because dTDP-D-glucose, UDP-rhamnose, and GDP-L-fucose are either substrates or not recognized by the Rml enzymes. Procurement of dTDP-L-rhamnose is therefore non-negotiable for any laboratory seeking to establish this validated screening platform for antitubercular drug discovery.

Quote Request

Request a Quote for 2'-Deoxy-thymidine-beta-L-rhamnose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.